Cas no 1087792-97-9 (2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide)

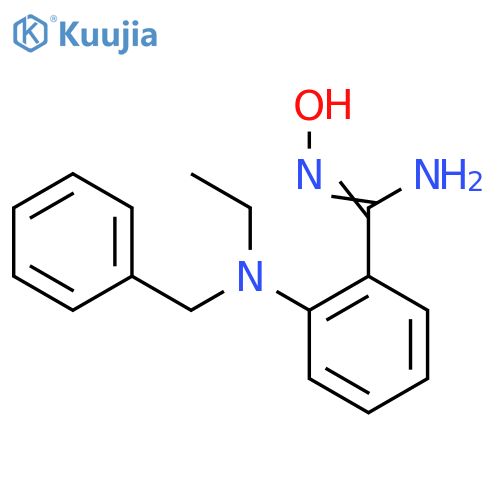

1087792-97-9 structure

商品名:2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide

CAS番号:1087792-97-9

MF:C16H19N3O

メガワット:269.341563463211

CID:4679562

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 化学的及び物理的性質

名前と識別子

-

- 2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide

- 2-[BENZYL(ETHYL)AMINO]-N'-HYDROXYBENZENECARBOXIMIDAMIDE

- 2-[benzyl(ethyl)amino]-n-hydroxybenzenecarboximidamide

- 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide

-

- インチ: 1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18)

- InChIKey: QNGHSBNMRXDMFW-UHFFFAOYSA-N

- ほほえんだ: ON=C(C1C=CC=CC=1N(CC)CC1C=CC=CC=1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 313

- トポロジー分子極性表面積: 61.8

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A224539-5g |

2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide |

1087792-97-9 | 95+% | 5g |

$450.0 | 2025-03-05 | |

| Ambeed | A224539-1g |

2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide |

1087792-97-9 | 95+% | 1g |

$150.0 | 2025-03-05 | |

| TRC | B044580-250mg |

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide |

1087792-97-9 | 250mg |

$ 375.00 | 2022-06-07 | ||

| TRC | B044580-125mg |

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide |

1087792-97-9 | 125mg |

$ 230.00 | 2022-06-07 |

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1087792-97-9 (2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1087792-97-9)2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide

清らかである:99%

はかる:5g

価格 ($):405